molecular formula C9H14Cl2N4 B2664443 N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride CAS No. 272792-01-5

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride

Cat. No.: B2664443
CAS No.: 272792-01-5
M. Wt: 249.14
InChI Key: ZPBFEUMMNVFSMR-UHFFFAOYSA-N
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Description

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H12N4.2ClH and a molecular weight of 249.14 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . These reactions are usually carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum on alumina, can enhance the efficiency of the reactions . The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9;;/h1-4H,5-6,10H2,(H2,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBFEUMMNVFSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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